molecular formula C10H9BrF2N2O2 B1411548 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1644453-92-8

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No. B1411548
M. Wt: 307.09 g/mol
InChI Key: RORPZWVEWUAWDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C10H8BrF2N2O2. It is a nitroaromatic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activities

Nitrobenzene derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, have been synthesized and evaluated for their biological activities, including insecticidal and fungicidal properties. This suggests a potential avenue for exploring the biological applications of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in similar contexts (Zhu et al., 2014).

Halogenation Reactions

The reactivity of polyalkylbenzenes with N-halosuccinimide and acidic catalysts for ring halogenations has been studied, demonstrating the potential of nitrobenzene derivatives in halogenation chemistry. Such reactions are fundamental in organic synthesis and could be applicable to the modification or functionalization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene (Bovonsombat & Mcnelis, 1993).

Electrophilic Bromination

Studies on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) reveal the high reactivity of nitrobenzene derivatives towards brominating agents, leading to the formation of bromo-nitrotoluene compounds. This indicates the potential for electrophilic substitution reactions involving 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene (Sobolev et al., 2014).

Synthetic Applications

The synthesis of α,β-unsaturated ketones via a S(RN)1 mechanism from nitrobenzene derivatives demonstrates their utility in creating complex organic molecules. This suggests that 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene could serve as a precursor or intermediate in the synthesis of novel organic compounds (Curti et al., 2007).

properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPZWVEWUAWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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